molecular formula C22H27ClN2O3 B2474069 9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride CAS No. 2247106-68-7

9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride

Cat. No.: B2474069
CAS No.: 2247106-68-7
M. Wt: 402.92
InChI Key: LKWBQVPLJFVLTO-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride: is a complex organic compound with a molecular weight of 402.92 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step organic synthesis process. The general approach involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(methoxymethyl)pyrrolidin-2-yl)methylamine under controlled conditions. The reaction typically requires a base catalyst and is conducted in an anhydrous solvent to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in the derivatization of amines for HPLC and fluorescent detection.

  • Biology: : Employed in the study of protein interactions and enzyme inhibition.

  • Medicine: : Potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride: is unique due to its specific structural features and reactivity. Similar compounds include:

  • 9-Fluorenylmethyl chloroformate: : Used in peptide synthesis and derivatization.

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: : Another derivative used in organic synthesis.

These compounds share structural similarities but differ in their functional groups and applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-26-15-22(11-6-12-24-22)14-23-21(25)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20;/h2-5,7-10,20,24H,6,11-15H2,1H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWBQVPLJFVLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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